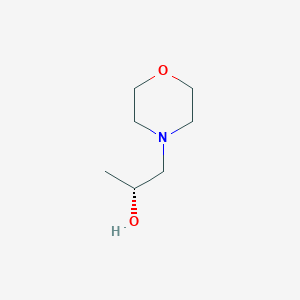

(2R)-1-(morpholin-4-yl)propan-2-ol

Description

BenchChem offers high-quality (2R)-1-(morpholin-4-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(morpholin-4-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQOLYGKLGQKA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-06-3 | |

| Record name | (2R)-1-(morpholin-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Enantioselectivity in Organic Synthesis and Medicinal Chemistry Scaffolds

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental concept that profoundly influences its biological activity. nih.govnumberanalytics.com Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they can distinguish between different spatial arrangements of a molecule. nih.govbenthamdirect.com This leads to the phenomenon of enantioselectivity, where one enantiomer (a non-superimposable mirror image of a molecule) may exhibit a desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. nih.govslideshare.netnih.gov

The critical nature of stereochemistry in drug development necessitates the synthesis of enantiomerically pure compounds. numberanalytics.comnih.gov The ability to selectively produce one enantiomer over the other is a key challenge and a major focus of modern organic synthesis. numberanalytics.com Chiral molecules like (2R)-1-(morpholin-4-yl)propan-2-ol serve as crucial starting materials or "chiral building blocks" in the synthesis of these stereochemically defined drugs. nih.gov

The Role of Chiral Morpholine Based Amino Alcohols As Versatile Building Blocks

Chiral amino alcohols are a privileged structural motif found in a wide array of pharmaceuticals and natural products. nih.govwestlake.edu.cnacs.org The combination of an amine and an alcohol functional group within the same molecule provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. alfa-chemistry.com The morpholine (B109124) ring, a heterocyclic amine, is also a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic properties.

The compound (2R)-1-(morpholin-4-yl)propan-2-ol, which incorporates both a chiral amino alcohol and a morpholine ring, is therefore a highly versatile building block. nih.gov Its specific stereochemistry at the C2 position of the propanol (B110389) chain is a key feature that can be transferred to new, more complex molecules during a synthetic sequence. Researchers can utilize the reactive sites on the morpholine nitrogen and the hydroxyl group to append other molecular fragments, building upon the chiral scaffold provided by the initial molecule.

Overview of Research Trajectories for 2r 1 Morpholin 4 Yl Propan 2 Ol in Contemporary Chemistry

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis offers the most elegant and atom-economical approach for the synthesis of enantiopure compounds. frontiersin.org These methods utilize a small amount of a chiral catalyst to generate a large quantity of a chiral product, thus minimizing waste and maximizing efficiency. For the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol, several asymmetric catalytic strategies can be envisioned, primarily focusing on the enantioselective creation of the stereogenic center at the C2 position of the propanol (B110389) side chain.

Enantioselective Reduction Strategies for Precursors

A key strategy for the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol involves the enantioselective reduction of the corresponding prochiral ketone, 1-(morpholin-4-yl)propan-2-one. This approach is attractive due to the ready availability of the starting ketone.

The use of chiral hydride reagents, derived from the modification of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with chiral ligands, is a well-established method for asymmetric reductions. stereoelectronics.org These reagents create a chiral environment around the hydride source, leading to a diastereomeric transition state when reacting with a prochiral ketone, thereby favoring the formation of one enantiomer of the alcohol over the other.

For the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol, a chiral hydride reagent can be prepared by reacting LiAlH₄ with a chiral alcohol. A notable example of such a chiral ligand is (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol. stereoelectronics.org The in-situ-formed chiral aluminum hydride complex can then reduce 1-(morpholin-4-yl)propan-2-one to the desired (2R)-alcohol. The stereochemical outcome is dictated by the specific chiral ligand employed.

| Precursor | Chiral Hydride Reagent System | Product | Enantiomeric Excess (ee) |

| 1-(morpholin-4-yl)propan-2-one | LiAlH₄ / Chiral Amino Alcohol | (2R)-1-(morpholin-4-yl)propan-2-ol | Moderate to High |

Note: The enantiomeric excess is highly dependent on the specific chiral ligand and reaction conditions.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used industrial process for the synthesis of chiral alcohols. rsc.org This method typically involves the use of a chiral phosphine (B1218219) ligand coordinated to a transition metal, such as rhodium or ruthenium, to hydrogenate a prochiral ketone with high enantioselectivity. nih.govrsc.org

In the context of synthesizing (2R)-1-(morpholin-4-yl)propan-2-ol, the precursor ketone, 1-(morpholin-4-yl)propan-2-one, can be subjected to asymmetric hydrogenation. A catalyst system comprising a ruthenium(II) complex with a chiral diphosphine ligand, such as (R)-BINAP, and a diamine, like (R,R)-DPEN, in the presence of a hydrogen source (e.g., H₂ gas or formic acid/triethylamine) is a plausible approach. The choice of the chiral ligand is critical for achieving high enantioselectivity.

A related strategy involves the asymmetric hydrogenation of an enamine precursor. For instance, a dehydromorpholine derivative could be hydrogenated to form a chiral 2-substituted morpholine (B109124). nih.govrsc.org While not directly yielding the target alcohol, this method highlights the utility of asymmetric hydrogenation in creating chiral morpholine-containing structures.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 1-(morpholin-4-yl)propan-2-one | [RuCl₂((R)-BINAP)]₂ / (R,R)-DPEN | (2R)-1-(morpholin-4-yl)propan-2-ol | Potentially >95% | organic-chemistry.org |

| 2-substituted dehydromorpholines | SKP-Rh complex | 2-substituted chiral morpholines | up to 99% | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third major pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. frontiersin.org For the enantioselective reduction of ketones, organocatalysts can activate the reducing agent or the substrate.

One notable organocatalytic method is the Corey-Bakshi-Shibata (CBS) reduction. This involves the use of a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). For the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol, the (R)-CBS catalyst would be employed to reduce 1-(morpholin-4-yl)propan-2-one, leading to the desired (R)-alcohol. The predictability and high enantioselectivity of the CBS reduction make it a valuable tool.

| Ketone Precursor | Organocatalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

| 1-(morpholin-4-yl)propan-2-one | (R)-CBS catalyst | BH₃·SMe₂ | (2R)-1-(morpholin-4-yl)propan-2-ol | Typically >90% |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. nih.gov This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

In the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol, a chiral auxiliary could be incorporated into the morpholine ring or attached to a precursor of the propanol side chain. For instance, a chiral amino alcohol could be used to construct the morpholine ring, leading to a chiral morpholine derivative. Subsequent manipulation of a side chain would then be directed by the stereocenter(s) in the morpholine ring.

A more direct approach would involve reacting a precursor acid, such as 3-morpholinopropanoic acid, with a chiral auxiliary like pseudoephedrine. nih.gov The resulting amide can then undergo diastereoselective alkylation or other transformations. Subsequent cleavage of the auxiliary would furnish the desired chiral product. The use of pseudoephenamine as a chiral auxiliary has also been reported to provide excellent stereocontrol in alkylation reactions. nih.gov

The synthesis of chiral morpholin-2-ones from arylglyoxals and pseudoephedrine as a chiral auxiliary has been demonstrated, showcasing the utility of this approach in constructing chiral morpholine-containing heterocycles. researchgate.net Although this specific example does not directly yield the target compound, the principle of using a chiral auxiliary to control the stereochemistry of a reaction leading to a morpholine derivative is well-established.

Diastereoselective Control in Intermediate Steps

The synthesis of molecules with multiple stereocenters, such as precursors to (2R)-1-(morpholin-4-yl)propan-2-ol, requires meticulous control over the relative stereochemistry of these centers. Diastereoselective reactions are crucial in creating the desired diastereomer from which the final product can be obtained. One common strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

For instance, in the synthesis of related chiral amino alcohols, the diastereoselective alkylation of proline derivatives has been demonstrated. The treatment of N-Boc-4-silyloxy-L-proline esters with a strong base like lithium diisopropylamide (LDA) followed by an alkylating agent can lead to the formation of 2-alkylated products with varying degrees of diastereoselectivity. rsc.org The choice of the ester group can significantly influence the diastereomeric ratio. For example, using (-)-menthyl or (+)-menthyl as chiral auxiliaries on the ester has been shown to afford high diastereoselectivity (up to 94:6) in the alkylation of a proline ring system. rsc.org This principle can be adapted to the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol by designing an appropriate proline-based intermediate.

Another approach to diastereoselective control involves catalyst-directed reactions. For example, copper(I)-catalyzed cascade reactions of certain allenynes can produce highly functionalized proline derivatives as a single diastereomer. mdpi.com Such methodologies, which create specific stereoisomers, are invaluable for constructing complex chiral molecules.

Stereoselective Carbon-Carbon Bond Forming Reactions

The creation of the carbon skeleton of (2R)-1-(morpholin-4-yl)propan-2-ol with the correct stereochemistry at the C2 position is a critical step. Stereoselective carbon-carbon bond-forming reactions are essential for this purpose.

Asymmetric alkylation involves the addition of an alkyl group to a prochiral substrate in a way that favors the formation of one enantiomer over the other. This can be achieved using chiral catalysts or reagents. For example, the Heck reaction, a palladium-catalyzed cross-coupling reaction, can form a new C-C bond with stereospecificity. chemistry.coach

Nucleophilic addition reactions to carbonyl compounds are a fundamental method for C-C bond formation. chemrevise.org The use of chiral catalysts in these reactions can direct the approach of the nucleophile to one face of the carbonyl group, leading to an enantiomerically enriched product. For instance, the addition of organometallic reagents to aldehydes can produce chiral secondary alcohols.

Chiral organometallic reagents are powerful tools for the enantioselective synthesis of alcohols. These reagents can be pre-formed with a specific chirality or generated in situ using a chiral ligand in conjunction with a metal. The cross-coupling of racemic secondary alkyl organometallic reagents can be achieved stereoconvergently using a chiral catalyst, where both enantiomers of the starting material are converted to a single enantiomeric product. acs.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have been adapted for the asymmetric synthesis of sp3-sp3 carbon-carbon bonds. illinois.edu These reactions often rely on the use of chiral phosphine ligands to induce enantioselectivity. For example, nickel-catalyzed cross-coupling reactions of alkyl halides with organomagnesium reagents in the presence of chiral ligands have been shown to be effective. illinois.edu

| Reaction Type | Catalyst/Reagent | Key Feature | Potential Application |

| Asymmetric Alkylation | Chiral auxiliaries (e.g., (-)-menthyl esters) | High diastereoselectivity | Synthesis of chiral intermediates |

| Heck Reaction | Palladium catalyst | Stereospecific C-C bond formation | Creation of specific alkene stereoisomers |

| Asymmetric Nucleophilic Addition | Chiral catalysts | Enantioselective formation of alcohols | Direct synthesis of chiral alcohols |

| Stereoconvergent Cross-Coupling | Chiral transition metal catalysts | Conversion of racemates to single enantiomers | Efficient use of racemic starting materials |

Biocatalytic Pathways for (2R)-1-(morpholin-4-yl)propan-2-ol Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can catalyze reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions. nih.gov

Enzyme Screening and Directed Evolution for Stereoselective Biotransformations

The discovery of suitable enzymes is the first step in developing a biocatalytic process. This often involves screening a large number of microorganisms or enzyme libraries for the desired activity. researchgate.net Once a promising enzyme is identified, its properties, such as activity, stability, and stereoselectivity, can be improved through directed evolution. nih.govyoutube.comnobelprize.org

Directed evolution mimics natural evolution in the laboratory to tailor enzymes for specific purposes. nih.govnobelprize.org It involves generating a library of mutant enzymes through random mutagenesis or other techniques and then screening for variants with enhanced properties. nih.govnih.gov This iterative process of mutation and selection can lead to enzymes with significantly improved performance. For example, directed evolution has been used to create highly stereoselective D-amino acid dehydrogenases and to improve the tolerance of aminoalcohol dehydrogenases to product inhibition. nih.gov

Whole-Cell Biocatalysis and Fermentation Processes

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. nih.govelsevier.comtaylorfrancis.com Whole-cell systems have the advantage of containing all the necessary enzymes and cofactors for a given transformation, and they can regenerate these cofactors internally. nih.gov The cellular environment also provides a protective matrix for the enzymes. nih.gov

The development of whole-cell biocatalysts often involves recombinant DNA technology to overexpress the desired enzyme or an entire metabolic pathway in a suitable host organism, such as Escherichia coli. nih.gov For the production of chiral amino alcohols, engineered amine dehydrogenases have been successfully employed in whole-cell systems. frontiersin.orgfrontiersin.org These systems can achieve high conversions and excellent enantioselectivity for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org

Fermentation processes, where the whole-cell biocatalyst is grown in a bioreactor under controlled conditions, can be used for the large-scale production of the target molecule. The optimization of fermentation parameters is crucial for maximizing product yield and purity.

| Biocatalytic Strategy | Key Components | Advantages | Example Application |

| Enzyme Screening | Diverse microbial sources, enzyme libraries | Discovery of novel biocatalysts | Identifying initial hits for a desired transformation |

| Directed Evolution | Random mutagenesis, high-throughput screening | Improved enzyme activity, stability, and selectivity nih.govnobelprize.org | Enhancing the stereoselectivity of an existing enzyme |

| Whole-Cell Biocatalysis | Recombinant microorganisms (e.g., E. coli) | Cofactor regeneration, enzyme stability, cost-effectiveness nih.gov | Production of chiral amino alcohols using engineered amine dehydrogenases frontiersin.orgfrontiersin.org |

Immobilization Techniques for Biocatalysts and Process Scale-Up

The industrial viability of biocatalytic routes to (2R)-1-(morpholin-4-yl)propan-2-ol hinges on the development of robust and reusable biocatalysts. Immobilization is a key strategy to enhance enzyme stability, simplify product purification, and enable continuous processing, all of which are crucial for economic scale-up. mdpi.comnih.gov Common immobilization techniques involve confining the enzyme or whole cells onto or within a solid support material. nih.gov

The primary methods for immobilization include:

Adsorption: This technique relies on physical interactions, such as van der Waals forces or hydrogen bonds, between the enzyme and the surface of a support. mdpi.com Supports like non-functionalized silica (B1680970) gel or hydrophobic methacrylate (B99206) resins can be used. mdpi.com While simple and generally preserving enzyme activity, desorption can be a challenge.

Covalent Bonding: This method forms strong, stable chemical bonds between the enzyme and a functionalized support, such as epoxy-activated or amino-functionalized resins. mdpi.com This technique minimizes leaching of the biocatalyst but can sometimes impact the enzyme's catalytic activity due to conformational changes.

Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer matrix like alginate, polyacrylamide, or polyvinyl alcohol. nih.govdntb.gov.ua This method is gentle and protects the enzyme from the bulk reaction medium. mdpi.com

Cross-Linking: Enzymes are linked together to form larger aggregates using a bifunctional reagent like glutaraldehyde. nih.govmdpi.com This can be done with or without a support carrier.

The choice of immobilization support and technique significantly affects the biocatalyst's performance. For instance, using nanofiber membranes can enhance stability by shifting optimal reaction conditions to higher temperatures and pH levels, and dramatically improve reusability. dntb.gov.ua One study demonstrated that an immobilized enzyme retained 85% of its activity after seven days at room temperature, compared to only 55% for the free enzyme, and could be reused for multiple cycles. dntb.gov.ua

Resolution of Racemic 1-(morpholin-4-yl)propan-2-ol Mixtures

When asymmetric synthesis is not employed, the production of 1-(morpholin-4-yl)propan-2-ol results in a racemic mixture containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, known as resolution, is essential to isolate the desired (2R) isomer.

Diastereomeric Salt Formation and Crystallization-Based Resolution

A classical and industrially scalable method for resolving racemates of basic compounds like 1-(morpholin-4-yl)propan-2-ol is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a chiral resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts ((R)-base-(R)-acid and (S)-base-(R)-acid), which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The less soluble diastereomeric salt crystallizes out of the solution first, while the more soluble one remains in the mother liquor. After separation by filtration, the desired enantiomer is recovered by treating the purified diastereomeric salt with a strong base to neutralize the chiral acid. libretexts.org

The success of diastereomeric resolution is highly dependent on the choice of the chiral resolving agent. tcichemicals.com For a basic compound, a variety of chiral acids can be screened.

Commonly Used Chiral Acids for Resolution

| Chiral Acid | Type | Notes | Source(s) |

|---|---|---|---|

| (+)-Tartaric Acid | Naturally Occurring | Readily available and commonly used for resolving racemic bases. | libretexts.org, libretexts.org |

| (-)-Malic Acid | Naturally Occurring | Another common choice derived from natural sources. | |

| (1S)-(+)-10-Camphorsulfonic Acid | Terpene-derived | A strong acid, often effective in forming crystalline salts. | |

| (-)-Mandelic Acid | Synthetic | A versatile resolving agent for a wide range of amines. | |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Synthetic Derivative | Offers different steric and electronic properties compared to tartaric acid, potentially improving separation. |

Optimization of the process involves screening various solvents and controlling parameters such as the molar ratio of the resolving agent to the racemate. nih.gov Studies have shown that adjusting the stoichiometry can determine which diastereomeric salt forms and crystallizes, directly impacting the purity and yield of the desired enantiomer. nih.gov

For a robust and reproducible industrial process, understanding the crystallization process is vital. Crystallization kinetics studies focus on the rates of nucleation and crystal growth, which are influenced by factors like supersaturation, temperature, and the presence of impurities.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for diastereomeric salts. Different polymorphs can have different solubilities, stabilities, and crystal shapes, which can complicate the resolution process. X-ray diffraction analysis is used to study the single crystal structure of the diastereomeric salts. nih.gov This analysis reveals the three-dimensional arrangement of the ions and the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. nih.gov Understanding these packing arrangements helps explain why one diastereomer is less soluble and more stable, providing a rational basis for optimizing the crystallization conditions to consistently obtain the desired form. nih.gov

Enantioselective Chromatographic Separation Techniques

Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful alternative for the direct separation of enantiomers. nih.gov This method is widely used for both analytical determination of enantiomeric purity and for preparative-scale separations to obtain pure enantiomers. nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP). eijppr.com

The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. eijppr.com These complexes have different association energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. eijppr.com

The development of a wide array of CSPs has been the driving force behind the success of enantioselective chromatography. nih.gov For a compound like 1-(morpholin-4-yl)propan-2-ol, which contains a basic nitrogen atom and a hydroxyl group, several types of CSPs could be effective.

Major Classes of Chiral Stationary Phases (CSPs)

| CSP Class | Description | Common Examples | Source(s) |

|---|---|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose, typically coated or bonded to a silica support. They are the most versatile and widely used CSPs. | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD, Chiralpak® AD); Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | eijppr.com, csfarmacie.cz, sigmaaldrich.com |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to a support, often involving π-acid or π-base interactions. | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | eijppr.com |

| Macrocyclic Antibiotics | Glycopeptides like vancomycin (B549263) or teicoplanin bonded to silica. They offer unique chiral recognition capabilities. | Vancomycin, Teicoplanin, Colistin | eijppr.com, researchgate.net |

| Cyclodextrin-based | Cyclodextrins (cyclic oligosaccharides) bonded to silica, separating enantiomers based on inclusion complexation. | β-cyclodextrin | eijppr.com, sigmaaldrich.com |

| Chiral Crown Ethers | Used for the separation of primary amino compounds. | Crownpak® CR(+) | eijppr.com |

| Ligand Exchange | A chiral ligand, often an amino acid, is complexed with a metal ion on the stationary phase. | L-proline | eijppr.com |

Polysaccharide-based CSPs are particularly successful and are often the first choice for screening. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the enantiomers fit into the chiral grooves of the polysaccharide polymer. csfarmacie.cz Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381), isopropanol, and additives like diethylamine (B46881) for normal phase, or acetonitrile/methanol and buffers for reversed-phase) to achieve the best resolution. nih.govnih.gov

Preparative Chromatography for Enantiopure Compound Isolation

Following a synthetic route that yields a racemic or diastereomeric mixture of 1-(morpholin-4-yl)propan-2-ol, the isolation of the desired (2R)-enantiomer in high purity is paramount. Preparative High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the resolution of enantiomers on a larger scale. springernature.comnih.gov This method leverages chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to their separation.

The selection of an appropriate CSP and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including amino alcohols, when used with polar organic solvents. nih.gov

A typical workflow for the preparative HPLC isolation of (2R)-1-(morpholin-4-yl)propan-2-ol would involve:

Method Development: Analytical scale HPLC is first employed to screen various CSPs and mobile phase compositions to identify conditions that provide the best separation factor (α) and resolution (Rs) for the enantiomers of 1-(morpholin-4-yl)propan-2-ol.

Optimization: Parameters such as mobile phase composition and temperature are fine-tuned to maximize the production rate while maintaining a constant separation factor. nih.gov

Scale-up: The optimized analytical method is then scaled up to a preparative HPLC system, which utilizes larger columns and higher flow rates to process larger quantities of the racemic mixture.

Fraction Collection and Analysis: The separated enantiomers are collected as they elute from the column. The purity of the collected fractions is then confirmed using analytical HPLC.

Table 1: Representative Parameters for Preparative Chiral HPLC Separation

| Parameter | Value/Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 x 20 mm |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

| Sample Loading | 100 mg of racemic 1-(morpholin-4-yl)propan-2-ol per injection |

| Elution Time (R-enantiomer) | ~15 min |

| Elution Time (S-enantiomer) | ~18 min |

| Purity Achieved | >99% enantiomeric excess (ee) |

Note: The values in this table are representative and would require experimental optimization for the specific separation of (2R)-1-(morpholin-4-yl)propan-2-ol.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol is crucial for optimizing reaction conditions, improving stereoselectivity, and developing more efficient synthetic routes.

The synthesis of chiral amino alcohols often involves multiple steps, and elucidating the reaction pathway requires a combination of spectroscopic and kinetic techniques. For the synthesis of (2R)-1-(morpholin-4-yl)propan-2-ol, which could, for instance, be synthesized via the ring-opening of a chiral epoxide with morpholine, the following methods would be instrumental:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for identifying and characterizing intermediates and the final product. nih.gov In-situ NMR monitoring can provide real-time information about the concentrations of reactants, intermediates, and products, offering insights into the reaction progress. For instance, monitoring the disappearance of the epoxide signals and the appearance of the propan-2-ol signals would confirm the progression of the reaction. Two-dimensional NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of the product. acs.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for monitoring the enantiomeric excess (ee) of the product throughout the reaction and purification process. nih.gov Kinetic studies using HPLC can be performed by taking aliquots from the reaction mixture at different time points and analyzing the enantiomeric composition.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of intermediates and the final product, aiding in their identification.

Kinetic Studies: By systematically varying the concentrations of reactants, catalyst, and temperature, the rate law for the reaction can be determined. acs.org This information helps to propose a plausible reaction mechanism. For example, in the ring-opening of an epoxide with morpholine, determining the order of the reaction with respect to both the epoxide and morpholine can shed light on the nature of the transition state.

Table 2: Spectroscopic Data for the Characterization of (2R)-1-(morpholin-4-yl)propan-2-ol

| Technique | Key Observables |

| ¹H NMR (CDCl₃) | Signals corresponding to the morpholine ring protons, the methine proton of the propan-2-ol backbone, the methyl group, and the methylene (B1212753) group adjacent to the nitrogen. The coupling constants between the protons on the chiral center and the adjacent methylene group would be of particular interest for stereochemical assignment. |

| ¹³C NMR (CDCl₃) | Resonances for the carbon atoms of the morpholine ring and the propan-2-ol side chain. |

| Chiral HPLC | A single peak corresponding to the (2R)-enantiomer when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |

| Mass Spectrometry (ESI+) | A peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. |

Note: The specific chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

The stereochemical outcome of an asymmetric synthesis is determined by the relative energies of the transition states leading to the different stereoisomers. Computational chemistry provides powerful tools to model these transition states and understand the origins of stereoselectivity.

For a reaction such as the enantioselective reduction of a ketone precursor or the ring-opening of a prochiral epoxide, the following computational approaches can be employed:

Density Functional Theory (DFT) Calculations: DFT is a widely used method to calculate the geometries and energies of molecules and transition states. By modeling the transition states for the formation of the (R)- and (S)-enantiomers, the energy difference (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric ratio of the products.

Transition State Analysis: Detailed analysis of the calculated transition state structures can reveal the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for stabilizing one transition state over the other. acs.org This understanding is crucial for the rational design of more selective catalysts or chiral auxiliaries.

Energy Landscapes: By mapping the potential energy surface of the reaction, an energy landscape can be constructed. This provides a comprehensive view of the entire reaction pathway, including intermediates and transition states, and helps to identify the rate-determining and stereodetermining steps. The analysis of backbone torsional angles can also provide insights into the conformational preferences that influence stereocontrol. acs.org

Table 3: Hypothetical Energy Profile for a Stereoselective Reaction

| Parameter | (R)-Pathway | (S)-Pathway |

| Activation Energy (ΔG‡) | Lower | Higher |

| Transition State Stability | More Stable | Less Stable |

| Key Stabilizing Interaction | e.g., Favorable steric arrangement with catalyst | e.g., Steric clash with catalyst |

| Predicted Product | (2R)-1-(morpholin-4-yl)propan-2-ol | (2S)-1-(morpholin-4-yl)propan-2-ol |

| Predicted Enantiomeric Excess | High | Low |

Note: This table illustrates the general principles of how transition state energies dictate the stereochemical outcome. Actual values would be obtained from computational studies.

By integrating these advanced synthetic and analytical techniques, the production of enantiopure (2R)-1-(morpholin-4-yl)propan-2-ol can be achieved with high efficiency and stereocontrol, paving the way for its potential applications in various fields of chemical science.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

While a public crystal structure for (2R)-1-(morpholin-4-yl)propan-2-ol has not been reported, analysis of closely related morpholine-containing compounds allows for a robust prediction of its solid-state characteristics. The determination of the three-dimensional atomic arrangement through X-ray diffraction is the gold standard for establishing absolute configuration and observing non-covalent interactions that dictate the crystal packing.

The generation of single crystals suitable for X-ray diffraction is a critical prerequisite. For a polar molecule like (2R)-1-(morpholin-4-yl)propan-2-ol, which is a liquid at room temperature, crystallization requires careful control of conditions. Based on methodologies for similar compounds, suitable crystals could be grown using techniques such as:

Slow Evaporation: A common and effective method involves dissolving the purified compound in a binary solvent system, such as diethyl ether and hexane researchgate.net or dichloromethane (B109758) and hexane. Slow evaporation of the more volatile solvent gradually increases the concentration, promoting the formation of well-ordered crystals.

Cooling Crystallization: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) can be slowly cooled, reducing the solubility and inducing crystallization.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial within a larger sealed chamber containing a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to gradual crystal growth.

Optimization of these methods would involve screening various solvents and adjusting parameters like temperature, concentration, and evaporation/cooling rate to obtain crystals of sufficient size and quality for diffraction experiments.

The molecular structure of (2R)-1-(morpholin-4-yl)propan-2-ol contains key functional groups capable of forming strong intermolecular interactions: a hydroxyl group (-OH) acting as a hydrogen bond donor and acceptor, and the morpholine ring containing both a tertiary amine nitrogen and an ether oxygen that can act as hydrogen bond acceptors.

In the crystalline state, these interactions are expected to form a well-defined supramolecular architecture. wikipedia.org The primary interaction would be a strong hydrogen bond from the hydroxyl group of one molecule to the basic nitrogen atom of the morpholine ring of an adjacent molecule (O-H···N). A secondary, weaker hydrogen bond to the morpholine oxygen (O-H···O) is also possible. These interactions typically link molecules into one-dimensional chains or more complex networks. researchgate.net The presence of both a donor and multiple acceptor sites allows for the formation of intricate and stable crystal lattices.

Table 1: Predicted Hydrogen Bond Geometries for (2R)-1-(morpholin-4-yl)propan-2-ol (Note: Data is hypothetical, based on typical bond lengths and angles from related structures)

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | ~0.84 | ~1.90 | ~2.75 | ~165 |

| O-H···O (hydroxyl) | ~0.84 | ~2.00 | ~2.80 | ~160 |

| C-H···O | ~0.98 | ~2.40 | ~3.30 | ~150 |

D = Donor atom; H = Hydrogen; A = Acceptor atom

The conformation of the molecule in the solid state is dictated by the minimization of intramolecular steric strain and the maximization of favorable intermolecular interactions.

Morpholine Ring: Crystal structures of numerous morpholine derivatives consistently show that the six-membered morpholine ring adopts a stable chair conformation . researchgate.netresearchgate.net In this conformation, the nitrogen (N4) and oxygen (O1) atoms are positioned out of the plane formed by the four carbon atoms.

Propanol Side-Chain: The torsion angles involving the C-C and C-N bonds of the propanol side-chain would be arranged to minimize steric hindrance between the morpholine ring and the methyl and hydroxyl groups. The specific orientation would likely be influenced by the hydrogen bonding network established in the crystal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure and conformation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

A full spectral assignment for (2R)-1-(morpholin-4-yl)propan-2-ol would rely on the following 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three bonds (J-coupling). uni.lu It would reveal the connectivity within the propanol backbone (CH₃ to CH, and CH to CH₂) and within the two distinct methylene groups of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH coupling). uni.lu It allows for the definitive assignment of each carbon atom based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH). nih.gov It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the propanol protons (e.g., H1') to the adjacent morpholine ring carbons (C2, C6), confirming the link between the side chain and the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for conformational analysis, for example, by showing spatial proximity between protons on the propanol side-chain and specific protons on the morpholine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for (2R)-1-(morpholin-4-yl)propan-2-ol in CDCl₃ (Note: Chemical shifts are estimates based on standard values.)

| Atom | Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) | Key COSY Correlations |

| Methyl | C3' | ~1.15 (d) | ~20.0 | C2', C1' | H2' |

| Methylene | C1' | ~2.30-2.50 (m) | ~65.0 | C2', C3', C2, C6 | H2' |

| Methine | C2' | ~3.90 (m) | ~68.0 | C1', C3' | H1', H3' |

| Morpholine | C2, C6 | ~2.55 (t) | ~54.0 | C3, C5, C1' | H3, H5 |

| Morpholine | C3, C5 | ~3.70 (t) | ~67.0 | C2, C6 | H2, H6 |

Determining the enantiomeric excess (ee) is crucial for a chiral compound. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are no longer chemically equivalent and can be distinguished by NMR.

Chiral Derivatizing Agents (CDAs): The hydroxyl group of (2R)-1-(morpholin-4-yl)propan-2-ol can be reacted with a chiral derivatizing agent, such as a chiral boric acid or an activated carboxylic acid like Mosher's acid, to form stable diastereomeric esters. cam.ac.uk In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, the signals corresponding to the two diastereomers will appear at different chemical shifts (chemical shift non-equivalence). The enantiomeric excess can be accurately calculated by integrating the signals for each diastereomer. cam.ac.uk

Chiral Shift Reagents (CSRs): Alternatively, a chiral shift reagent, such as a lanthanide or cobalt complex, can be added to the NMR sample. The reagent reversibly coordinates with the enantiomers to form transient diastereomeric complexes. This interaction induces different chemical shifts for the corresponding protons in the (R) and (S) enantiomers, allowing for their resolution and quantification by integration without chemical modification of the analyte.

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For (2R)-1-(morpholin-4-yl)propan-2-ol, DNMR studies, particularly temperature-dependent 1H and 13C NMR, provide critical insights into the conformational exchange processes of the morpholine ring.

The morpholine ring in (2R)-1-(morpholin-4-yl)propan-2-ol predominantly exists in a chair conformation. However, this chair conformation is not static and undergoes a ring inversion process, converting one chair form into its mirror-image-like counterpart. This inversion involves passing through higher-energy transition states, such as the twist-boat conformation.

At room temperature, the rate of this ring inversion is typically fast on the NMR timescale. This rapid exchange results in averaged signals for the axial and equatorial protons of the morpholine ring, leading to a simplified NMR spectrum. However, as the temperature is lowered, the rate of this conformational exchange slows down.

At a sufficiently low temperature, known as the coalescence temperature (Tc), the exchange rate becomes comparable to the difference in the resonance frequencies of the axial and equatorial protons. Below this temperature, the signals for the axial and equatorial protons broaden and eventually resolve into distinct peaks. By analyzing the line shapes of these signals at different temperatures, it is possible to determine the energy barrier (ΔG‡) for the ring inversion process.

Studies on N-substituted morpholines have shown that the energy barrier for ring inversion is influenced by the steric and electronic properties of the substituent on the nitrogen atom. nih.govresearchgate.netresearchgate.net For (2R)-1-(morpholin-4-yl)propan-2-ol, the 2-hydroxypropyl group can exist in different orientations relative to the morpholine ring, further complicating the conformational landscape. The rotation around the C-N bond connecting the propanol side chain to the morpholine ring also represents a dynamic process that can be studied by DNMR.

Table 1: Hypothetical Temperature-Dependent 1H NMR Data for the Morpholine Ring Protons of (2R)-1-(morpholin-4-yl)propan-2-ol

| Temperature (K) | Chemical Shift (ppm) - Axial Protons | Chemical Shift (ppm) - Equatorial Protons | Linewidth (Hz) |

| 298 | 2.55 (broad) | 2.55 (broad) | 15 |

| 250 | 2.40 | 2.70 | 50 (Coalescence) |

| 220 | 2.35 | 2.75 | 5 |

Note: This data is hypothetical and intended for illustrative purposes based on typical values for N-substituted morpholines.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are instrumental in confirming the presence of key structural motifs and probing intermolecular interactions, such as hydrogen bonding, in (2R)-1-(morpholin-4-yl)propan-2-ol.

The FT-IR and Raman spectra of (2R)-1-(morpholin-4-yl)propan-2-ol are characterized by a series of absorption and scattering bands, respectively, that correspond to specific bond vibrations. The key functional groups present in the molecule are the morpholine ring (C-N-C and C-O-C linkages), the secondary alcohol (O-H and C-O), and the alkyl backbone (C-H).

A broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ is a characteristic signature of the O-H stretching vibration of the secondary alcohol group. The broadness of this peak is indicative of intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the nitrogen or oxygen atom of a neighboring molecule.

The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the morpholine ring are expected to produce strong bands in the FT-IR spectrum, typically around 1100 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring usually appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations are typically strong, providing a clear fingerprint of the molecule's carbon framework.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for (2R)-1-(morpholin-4-yl)propan-2-ol

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | ~3400 | Weak | Broad, Strong (IR) |

| C-H Stretch (Alkyl) | 2850-2980 | 2850-2980 | Strong |

| C-O-C Stretch (Ether) | ~1115 | Moderate | Strong (IR) |

| C-N Stretch (Amine) | ~1070 | Moderate | Moderate |

| C-O Stretch (Alcohol) | ~1040 | Weak | Strong (IR) |

| Morpholine Ring Deformation | 800-950 | 800-950 | Moderate |

Note: The listed frequencies are approximate and based on data for similar N-substituted morpholine derivatives. nih.govacs.orgresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Conformational and Stereochemical Insights

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for probing the stereochemistry of chiral molecules. yale.edunih.gov These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information that is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

For (2R)-1-(morpholin-4-yl)propan-2-ol, the presence of a stereocenter at the C2 position of the propanol chain makes it optically active. The CD spectrum of this compound would exhibit Cotton effects, which are characteristic positive or negative peaks in the regions where the molecule absorbs light. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores relative to the chiral center.

The primary chromophores in (2R)-1-(morpholin-4-yl)propan-2-ol are the n → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms of the morpholine ring and the hydroxyl group. These transitions typically occur in the far-UV region. The specific rotational conformers adopted by the 2-hydroxypropyl side chain will significantly influence the observed CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different possible conformers and, by comparison with the experimental spectrum, help to determine the predominant conformation in solution. lanl.gov

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with wavelength. A plain ORD curve, which is a smooth curve that rises or falls towards shorter wavelengths, is observed in regions where the molecule does not absorb light. In the vicinity of an absorption band, the ORD curve exhibits a characteristic S-shaped feature known as a Cotton effect, which is directly related to the CD spectrum through the Kronig-Kramers relations.

Table 3: Predicted Chiroptical Data for (2R)-1-(morpholin-4-yl)propan-2-ol

| Spectroscopic Technique | Wavelength Range (nm) | Expected Observation |

| Circular Dichroism (CD) | 190-250 | Cotton effects corresponding to n → σ* transitions |

| Optical Rotatory Dispersion (ORD) | 200-700 | Plain curve with Cotton effects in the UV region |

Note: This data is predictive and based on the general principles of chiroptical spectroscopy for chiral alcohols and amines.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical tool for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways upon ionization. For (2R)-1-(morpholin-4-yl)propan-2-ol, HRMS provides definitive confirmation of its molecular formula and offers valuable insights into its structural connectivity through the analysis of its fragment ions.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental formula. The experimentally determined exact mass of the molecular ion of (2R)-1-(morpholin-4-yl)propan-2-ol would be compared to the theoretical exact mass calculated for the formula C₇H₁₅NO₂.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

The fragmentation of the (2R)-1-(morpholin-4-yl)propan-2-ol molecular ion is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring is a common fragmentation route for amines, leading to the formation of a stable iminium ion. Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene group is also anticipated. Another likely fragmentation involves the loss of a water molecule from the molecular ion.

Table 4: Plausible High-Resolution Mass Spectrometry Fragmentation Data for (2R)-1-(morpholin-4-yl)propan-2-ol

| Fragment Ion (m/z) | Proposed Elemental Formula | Description of Loss from Molecular Ion (C₇H₁₅NO₂⁺˙) |

| 145.1103 | C₇H₁₅NO₂ | Molecular Ion |

| 114.0919 | C₆H₁₂NO | Loss of CH₂OH |

| 100.0759 | C₅H₁₀NO | Cleavage of the propyl side chain |

| 86.0603 | C₄H₈NO | Alpha-cleavage at the N-C bond of the side chain |

| 57.0578 | C₄H₇N | Further fragmentation of the morpholine ring |

| 45.0340 | C₂H₅O | Fragment from the propanol side chain |

Computational and Theoretical Investigations of 2r 1 Morpholin 4 Yl Propan 2 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy.

The three-dimensional structure of (2R)-1-(morpholin-4-yl)propan-2-ol is flexible due to several rotatable single bonds. A thorough conformational analysis would be the first step in a computational study. This involves systematically rotating the bonds connecting the morpholine (B109124) ring, the propyl chain, and the hydroxyl group to identify all possible spatial arrangements (conformers).

For each conformer, the potential energy would be calculated to identify the most stable, low-energy structures, known as energy minima. The morpholine ring itself typically adopts a chair conformation. researchgate.net The relative energies of different conformers, arising from the orientation of the propanol (B110389) side chain, would be crucial for understanding its physical and biological properties.

Table 1: Hypothetical Relative Energies of (2R)-1-(morpholin-4-yl)propan-2-ol Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 65 |

| B | 180° | 0.85 | 25 |

| C | -60° | 1.50 | 10 |

| This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For (2R)-1-(morpholin-4-yl)propan-2-ol, the HOMO is expected to be localized on the nitrogen atom of the morpholine ring due to its lone pair of electrons, making it a potential nucleophilic center. The LUMO would likely be distributed over the C-O and C-N bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for (2R)-1-(morpholin-4-yl)propan-2-ol

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

| This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations. |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For (2R)-1-(morpholin-4-yl)propan-2-ol, the EPS map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring, reflecting their high electronegativity and the presence of lone pairs. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Solution-State Behavior and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing insights into its real-world behavior.

In solution, a molecule like (2R)-1-(morpholin-4-yl)propan-2-ol will exist as an ensemble of different conformers in dynamic equilibrium. MD simulations can track the movements of the molecule and the solvent over time, generating a representative ensemble of conformations. This allows for the calculation of average properties that are more comparable to experimental measurements.

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For (2R)-1-(morpholin-4-yl)propan-2-ol in an aqueous solution, the simulations would reveal the nature and lifetime of hydrogen bonds between the hydroxyl group and water molecules, as well as interactions between the morpholine ring and the surrounding solvent. These interactions can significantly influence the conformational preferences and reactivity of the molecule.

Prediction of Spectroscopic Properties from Theoretical Models (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic fingerprints of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods can calculate NMR chemical shifts and vibrational frequencies, which are essential for structural elucidation. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT functionals such as B3LYP, can provide theoretical ¹H and ¹³C NMR spectra. scirp.org More recently, machine learning (ML) and deep learning algorithms have emerged, trained on vast datasets of experimental and/or DFT-calculated spectra, to predict chemical shifts with high accuracy. nih.gov Some advanced models report Mean Absolute Errors (MAEs) as low as ~0.20 ppm for ¹H shifts and under 2.5 ppm for ¹³C shifts. nih.govarxiv.org These predictions are crucial for assigning signals in experimental spectra to specific atoms within the molecule.

While specific computational studies for (2R)-1-(morpholin-4-yl)propan-2-ol are not prevalent in the surveyed literature, an illustrative table of predicted NMR shifts, as would be generated by such a study, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 1.08 | 20.5 |

| C2 (CH-OH) | 3.85 | 65.2 |

| C3 (CH₂-N) | 2.30 (a), 2.45 (b) | 64.8 |

| C5, C9 (Morpholine CH₂-N) | 2.55 | 54.1 |

| C6, C8 (Morpholine CH₂-O) | 3.65 | 67.0 |

| OH | 4.50 | - |

Vibrational Frequencies: Theoretical vibrational analysis computes the normal modes of vibration for a molecule, which correspond to the absorption bands seen in Infrared (IR) and Raman spectroscopy. Harmonic frequency calculations using DFT are standard practice for predicting these spectra. mdpi.com The results can help assign experimental peaks to specific molecular motions, such as O-H stretching, C-N stretching, or CH₂ bending. scirp.orgresearchgate.net It is a common practice to apply scaling factors to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.netmdpi.com

Below is a representative table of predicted vibrational frequencies for key functional groups in (2R)-1-(morpholin-4-yl)propan-2-ol.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3450 | Strong, Broad |

| C-H Stretch (sp³) | Alkyl | 2970 - 2855 | Medium-Strong |

| C-O Stretch | Alcohol | 1085 | Strong |

| C-O-C Stretch | Ether (Morpholine) | 1115 | Strong |

| C-N Stretch | Amine (Morpholine) | 1140 | Medium |

| CH₂ Bend | Alkyl | 1455 | Medium |

Mechanistic Modeling of Synthesis Pathways and Catalytic Cycles Involving the Compound

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. By modeling the potential energy surface of a reaction, researchers can identify key intermediates and transition states.

A critical aspect of mechanistic modeling is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure corresponds to a saddle point on the potential energy surface. By calculating the energies of the reactants and the transition state, the activation energy barrier for a reaction can be determined. This barrier governs the reaction rate and provides fundamental insights into the reaction's feasibility and kinetics. For a molecule like (2R)-1-(morpholin-4-yl)propan-2-ol, this could involve modeling the nucleophilic attack of morpholine on a propylene (B89431) oxide precursor.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Morpholine attack on (R)-propylene oxide | 0.0 | +15.2 | 15.2 |

When a synthesis is catalyzed, understanding the interaction between the substrate and the catalyst is paramount. Computational modeling can be used to investigate these interactions in detail. Techniques range from molecular docking, which predicts the preferred binding orientation of a substrate within a catalyst's active site, to more rigorous Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. These models can reveal non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and covalent interactions that stabilize the transition state and lower the activation barrier. nih.gov For instance, modeling could show how a chiral catalyst preferentially interacts with a prochiral substrate to yield the (2R) enantiomer specifically.

| Interaction Type | Interacting Groups | Calculated Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Catalyst-OH --- Substrate-O | 1.95 | -4.5 |

| Steric Repulsion | Catalyst-Aryl --- Substrate-CH₃ | 3.80 | +1.2 |

2r 1 Morpholin 4 Yl Propan 2 Ol As a Chiral Building Block and Intermediate in Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Chiral Molecules

The defined stereochemistry of (2R)-1-(morpholin-4-yl)propan-2-ol makes it a useful starting material for the synthesis of other complex chiral molecules. Its inherent chirality can be transferred to new stereocenters, allowing for the construction of enantiomerically pure or enriched products.

Construction of Chiral Amines and Heterocyclic Compounds

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and can be accessed through various synthetic routes. While direct transformations of (2R)-1-(morpholin-4-yl)propan-2-ol to other chiral amines are not extensively documented, the existing functional groups offer pathways for such conversions. For instance, the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution to introduce different amine functionalities.

The morpholine (B109124) ring itself is a key heterocyclic motif present in many approved drugs. The synthesis of substituted morpholines is an active area of research. Methodologies for the synthesis of morpholines often start from vicinal amino alcohols researchgate.net. This suggests that (2R)-1-(morpholin-4-yl)propan-2-ol can serve as a scaffold for further functionalization of the morpholine ring or for the construction of more complex heterocyclic systems. For example, annulation reactions of 1,2-amino alcohols are a common strategy to build morpholine rings, which could be adapted to further modify the existing morpholine in the title compound chemrxiv.org.

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The chiral center in (2R)-1-(morpholin-4-yl)propan-2-ol can be exploited to direct the stereoselective formation of new chemical bonds. The hydroxyl group can act as a directing group in catalytic reactions, influencing the facial selectivity of approaching reagents. While specific applications of this compound in directing bond formation are not widely reported, the principle is a cornerstone of asymmetric synthesis.

Furthermore, dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from racemic mixtures of alcohols chemrxiv.org. In a DKR process, a racemic alcohol is subjected to conditions that allow for the rapid racemization of the stereocenters while one enantiomer is selectively reacted, typically through enzymatic acylation chemrxiv.org. This methodology could theoretically be applied to the synthesis of derivatives of (2R)-1-(morpholin-4-yl)propan-2-ol.

Derivatization and Functionalization Strategies

The chemical versatility of (2R)-1-(morpholin-4-yl)propan-2-ol is enhanced by the reactivity of its alcohol and morpholine functional groups. These sites allow for a range of derivatization and functionalization strategies to create a library of related compounds with diverse properties and applications.

Esterification and Etherification for Protecting Groups and Analogues

The secondary alcohol moiety of (2R)-1-(morpholin-4-yl)propan-2-ol can be readily modified through esterification and etherification reactions. These transformations are fundamental in organic synthesis for the protection of hydroxyl groups and for the generation of novel analogues.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester ncert.nic.in. This reaction is often catalyzed by an acid or a coupling agent. The resulting ester can serve as a protecting group, masking the reactivity of the hydroxyl group during subsequent synthetic steps. The choice of the esterifying agent can influence the stability of the protecting group, allowing for its selective removal later in the synthesis youtube.comyoutube.com.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide masterorganicchemistry.com. This reaction forms an ether, which is generally more stable than an ester and can serve as a more permanent protecting group or as a key structural feature in a target molecule.

Oxidation and Reduction Chemistry of the Alcohol Moiety

The secondary alcohol of (2R)-1-(morpholin-4-yl)propan-2-ol can be oxidized to the corresponding ketone, 1-(morpholin-4-yl)propan-2-one chemsynthesis.com. This transformation is typically achieved using a variety of oxidizing agents, such as acidified potassium dichromate(VI) or other modern reagents that are selective for secondary alcohols mrcolechemistry.co.uk.

The resulting ketone, 1-(morpholin-4-yl)propan-2-one , is a versatile intermediate. The carbonyl group can undergo a range of nucleophilic addition reactions, allowing for the introduction of new substituents and the formation of new carbon-carbon bonds.

Conversely, the ketone can be reduced back to the alcohol. If a non-stereoselective reducing agent like sodium borohydride (B1222165) is used, a racemic mixture of the alcohol would be produced ncert.nic.in. However, the use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other, providing a pathway back to the chiral alcohol or its enantiomer.

Amidation and Urea (B33335) Formation for Ligand Synthesis

The morpholine nitrogen in (2R)-1-(morpholin-4-yl)propan-2-ol is a tertiary amine and is generally unreactive in amidation reactions. However, the molecule can be modified to introduce a primary or secondary amine, which can then undergo amidation. For instance, if the hydroxyl group is converted to an amine, the resulting diamine could be a valuable precursor for various derivatives.

Amide bond formation is a crucial reaction in the synthesis of many pharmaceuticals and biologically active molecules sphinxsai.com. The reaction of an amine with a carboxylic acid, typically in the presence of a coupling agent, yields an amide.

Urea formation is another important transformation for the synthesis of bioactive molecules, including ligands for various biological targets nih.govorganic-chemistry.orgorganic-chemistry.org. Ureas are typically synthesized by the reaction of an amine with an isocyanate or by using phosgene (B1210022) equivalents nih.gov. A modified (2R)-1-(morpholin-4-yl)propan-2-ol containing a primary or secondary amine could be readily converted to a urea derivative, which could then be explored for its potential as a ligand. The morpholine moiety itself is often found in compounds designed as ligands for various receptors and enzymes researchgate.nete3s-conferences.org.

Role as a Chiral Auxiliary in Diastereoselective Reactions

(2R)-1-(morpholin-4-yl)propan-2-ol possesses the key structural features of a successful chiral auxiliary: a stereogenic center at the C2 position bearing a hydroxyl group, and a nitrogen atom within the morpholine ring that can be used for attachment to a substrate. The presence of the morpholine ring introduces a unique combination of steric and electronic properties that could influence the course of a diastereoselective reaction. The oxygen atom in the morpholine ring can also play a role in chelation control with Lewis acids, further enhancing its potential for stereochemical induction.

Attachment and Cleavage Strategies for Auxiliary Groups

The effective use of a chiral auxiliary necessitates both a reliable method for its attachment to the substrate and a mild, efficient procedure for its subsequent removal to afford the desired enantiomerically enriched product. For an aminoalcohol auxiliary like (2R)-1-(morpholin-4-yl)propan-2-ol , several well-established strategies can be envisioned.

Attachment Strategies:

The secondary amine of the morpholine ring provides a convenient handle for attaching the auxiliary to a variety of substrates. For instance, in the context of controlling the stereochemistry of reactions involving carboxylic acids, the auxiliary can be coupled to form a chiral amide. This is typically achieved using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride or anhydride.

Alternatively, the hydroxyl group of the auxiliary could be used to form a chiral ester linkage with a carboxylic acid substrate. However, attachment via the nitrogen atom is often preferred as the resulting amide is generally more stable and the conformational rigidity it imparts can lead to higher levels of stereocontrol.

For reactions involving α,β-unsaturated systems, the auxiliary can be used to form a chiral enamine or a related derivative, which then participates in subsequent diastereoselective transformations.

Cleavage Strategies:

After the diastereoselective reaction is complete, the auxiliary must be cleaved without racemizing the newly created stereocenter in the product. For amide linkages, a common and effective method is hydrolysis under acidic or basic conditions. The choice of conditions would depend on the stability of the product molecule. For instance, vigorous acidic or basic hydrolysis could potentially damage sensitive functional groups.

| Attachment Method | Substrate Type | Resulting Linkage | Typical Reagents | Cleavage Method | Product Functional Group |

| Amide Formation | Carboxylic Acid | Amide | DCC, EDC, HOBt; SOCl₂ | Acid/Base Hydrolysis | Carboxylic Acid |

| Amide Formation | Carboxylic Acid | Amide | DCC, EDC, HOBt; SOCl₂ | Reductive Cleavage (e.g., LiAlH₄) | Alcohol |

| Ester Formation | Carboxylic Acid | Ester | DCC, DMAP | Saponification | Carboxylic Acid |

Diastereoselective Induction in Cycloaddition and Addition Reactions

The stereochemical outcome of a reaction controlled by a chiral auxiliary is determined by the ability of the auxiliary to create a facial bias, forcing the reagents to approach the substrate from one direction over the other. In the case of (2R)-1-(morpholin-4-yl)propan-2-ol , the interplay between the stereogenic center and the morpholine ring would be crucial for inducing diastereoselectivity.

Diastereoselective Cycloaddition Reactions:

A prime example of a cycloaddition reaction where a chiral auxiliary can exert significant control is the Diels-Alder reaction. organic-chemistry.orglibretexts.org By attaching the auxiliary to a dienophile, such as an acrylate (B77674) or acrylamide (B121943) derivative, the auxiliary can direct the approach of the diene. The steric bulk of the morpholine ring, held in a specific conformation due to the adjacent stereocenter, would be expected to block one face of the dienophile.

Furthermore, in the presence of a Lewis acid, the oxygen atom of the morpholine ring and the carbonyl oxygen of the dienophile could chelate to the metal center. This would create a rigid, bicyclic-like transition state, enhancing the facial bias and leading to high diastereoselectivity.

Hypothetical Diastereoselective Diels-Alder Reaction:

| Diene | Dienophile (with Auxiliary) | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | N-Acryloyl-(2R)-1-(morpholin-4-yl)propan-2-ol | None | CH₂Cl₂ | 0 | 85:15 |

| Cyclopentadiene | N-Acryloyl-(2R)-1-(morpholin-4-yl)propan-2-ol | TiCl₄ | CH₂Cl₂ | -78 | >95:5 |

| Isoprene | N-Acryloyl-(2R)-1-(morpholin-4-yl)propan-2-ol | Et₂AlCl | Toluene | -78 | 90:10 |

Diastereoselective Addition Reactions:

Nucleophilic additions to carbonyl compounds are another class of reactions where chiral auxiliaries are widely employed. masterorganicchemistry.com For instance, if the auxiliary is part of a chiral enolate, its stereocenter can direct the approach of an electrophile.